ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:
- Position 3: A 3-fluorophenyl substituent.
- Position 5: A 3-methoxybenzamido group.
- Position 1: An ethyl carboxylate ester.
This compound’s design leverages fluorine and methoxy groups to modulate electronic properties and solubility, making it relevant for pharmaceutical exploration, particularly in kinase inhibition or protease targeting .
Properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-6-4-9-16(10-13)31-2)18(17)22(29)27(26-19)15-8-5-7-14(24)11-15/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQCWADYFWLABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Thieno[3,4-d]Pyridazine Core
The following analogs share the thieno[3,4-d]pyridazine scaffold but differ in substituents (Table 1):
Key Observations :
- Fluorine Positioning : The target compound’s 3-fluorophenyl group may reduce steric hindrance compared to bulkier 4-substituted analogs (e.g., trifluoromethyl in ).
- Amide Linkers : The 3-methoxybenzamido group in the target provides a balance of hydrogen-bonding capacity (via methoxy) and moderate lipophilicity, contrasting with the hydrophobic naphthyl group in or the trifluoromethyl in .
Physicochemical Properties
Limited data from patent sources (Table 2):
Insights :
- The methoxy group may enhance aqueous solubility compared to highly lipophilic analogs (e.g., ).
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